(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-oxochromene derivatives with thiazolidine-2,4-dione under specific conditions. The reaction often requires a base catalyst and is conducted in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells that share some structural similarities.
Uniqueness
(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core with chromene and thiophene moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C19H11NO5S2 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H11NO5S2/c21-14(13-8-11-4-1-2-6-15(11)25-18(13)23)10-20-17(22)16(27-19(20)24)9-12-5-3-7-26-12/h1-9H,10H2/b16-9- |
InChI Key |
SUDHZNHUHNIFIK-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=O)/C(=C/C4=CC=CS4)/SC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=O |
Origin of Product |
United States |
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